![molecular formula C8H9F3O B6607906 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one CAS No. 2866322-29-2](/img/structure/B6607906.png)
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which can activate the electrophilic species and enhance the nucleophilic reactivity of the substrates.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may exhibit anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one is its high catalytic activity, which makes it an attractive candidate for various chemical reactions. However, the low yield of the synthesis method and the high cost of the starting materials are some of the limitations of this compound.
Direcciones Futuras
There are several future directions for the research on 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one. One of the potential areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of the biological and pharmacological properties of this compound, which may lead to the development of new drugs with anti-inflammatory and analgesic properties. Additionally, the application of this compound in the field of green chemistry is another promising area of research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. The unique structure of this compound makes it an attractive candidate for various applications in the field of chemistry, biochemistry, and pharmacology. The synthesis method of this compound involves the reaction of 1,1,1-trifluoroacetone and bicyclo[1.1.1]pentane-1-carboxylic acid, followed by reduction with lithium aluminum hydride. The mechanism of action of this compound is believed to involve Lewis acid catalysis. This compound has been found to exhibit excellent catalytic activity in various reactions, including the asymmetric aldol reaction, Michael addition, and Diels-Alder reaction. While this compound has some limitations, there are several promising future directions for the research on this compound.
Métodos De Síntesis
The synthesis of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one involves the reaction of 1,1,1-trifluoroacetone and bicyclo[1.1.1]pentane-1-carboxylic acid, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with acetic anhydride. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one has been extensively studied for its potential applications in the field of chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the field of catalysis. This compound has been found to exhibit excellent catalytic activity in various reactions, including the asymmetric aldol reaction, Michael addition, and Diels-Alder reaction.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O/c1-5(12)6-2-7(3-6,4-6)8(9,10)11/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXKSHQVHWENBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
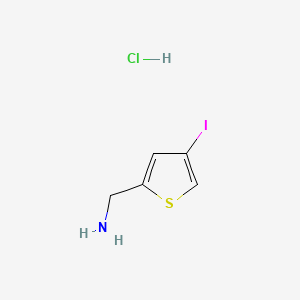
![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)

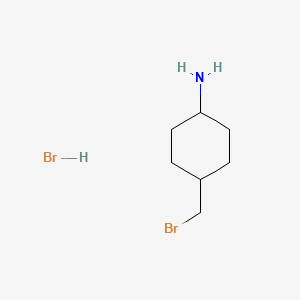
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)
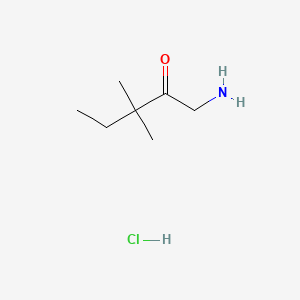
![ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate](/img/structure/B6607887.png)
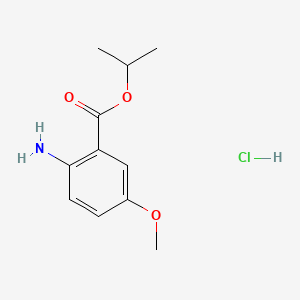
![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)
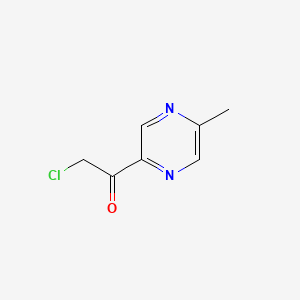
![1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B6607925.png)

